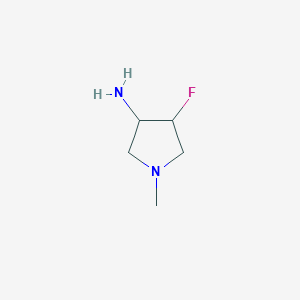

4-Fluoro-1-methylpyrrolidin-3-amine

Description

Properties

Molecular Formula |

C5H11FN2 |

|---|---|

Molecular Weight |

118.15 g/mol |

IUPAC Name |

4-fluoro-1-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C5H11FN2/c1-8-2-4(6)5(7)3-8/h4-5H,2-3,7H2,1H3 |

InChI Key |

BXRXWVXIHLMZJR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C(C1)F)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of 4-Fluoro-1-methylpyrrolidin-3-amine typically involves multi-step organic synthesis starting from suitably functionalized pyrrolidine precursors. The key steps generally include:

- Introduction of the methyl group at the nitrogen (N-1 position) via methylation.

- Installation of the fluorine atom at the 4-position through selective fluorination.

- Functionalization of the 3-position with an amine group, often via substitution or reduction reactions.

These steps require careful control of stereochemistry, reaction conditions, and reagent choice to achieve the desired regio- and stereoselectivity.

Synthetic Route Example from Pyrrolidine Precursors

A representative synthetic route is adapted from protocols used for related pyrrolidin-3-amine derivatives:

Starting Material Preparation: The synthesis begins with a protected pyrrolidine derivative, such as tert-butyl (1-methylpyrrolidin-3-yl)carbamate, which ensures selective functionalization and protection of the amine group during subsequent steps.

Selective Fluorination: The fluorine atom is introduced at the 4-position of the pyrrolidine ring using electrophilic fluorinating agents. Common reagents include diethylaminosulfur trifluoride (DAST) or Selectfluor, which can selectively fluorinate activated positions on the ring under controlled temperature conditions.

Deprotection and Amination: After fluorination, the protecting group (e.g., tert-butyl carbamate) is removed under acidic conditions such as trifluoroacetic acid (TFA) treatment, yielding the free amine at the 3-position. This step is often conducted at room temperature for several hours to ensure complete deprotection.

Purification: The crude product is purified by standard methods such as extraction, distillation, or chromatography to isolate pure this compound.

This approach has been demonstrated to yield the target compound in high purity and good yield, with stereochemical integrity preserved throughout the process.

Fluorination Techniques and Reagents

DAST (Diethylaminosulfur Trifluoride): A widely used reagent for converting hydroxyl or other functional groups to fluorides with retention of stereochemistry. It is effective for fluorination at the 4-position of pyrrolidine rings.

Selectfluor: A milder, electrophilic fluorinating agent that can be used for direct fluorination of activated C–H bonds adjacent to nitrogen atoms.

Reaction Conditions: Typically carried out in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at low to moderate temperatures (0°C to room temperature) to avoid side reactions and decomposition.

Methylation of the Nitrogen Atom

The methyl group at the nitrogen (1-position) is introduced either before or after fluorination, depending on the synthetic route. Common methylating agents include:

Methyl iodide (CH3I): Used in the presence of a base such as potassium carbonate to methylate the nitrogen atom selectively.

Dimethyl sulfate or methyl triflate: Alternative methylating agents that can be employed under controlled conditions.

Methylation is typically performed in polar aprotic solvents like acetonitrile or DMF at room temperature or slightly elevated temperatures.

Industrial Scale Considerations

On an industrial scale, preparation of this compound involves:

Use of continuous flow reactors to enhance reaction control, safety, and scalability, especially for fluorination steps which can be hazardous.

Optimization of reagent stoichiometry and reaction times to maximize yield and minimize waste.

Implementation of purification techniques such as crystallization or distillation to achieve pharmaceutical-grade purity.

Strict quality control measures including chromatography and spectroscopy to confirm chemical identity and purity.

Comparative Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Starting Material | Protected pyrrolidine derivative (e.g., tert-butyl carbamate) | Protect amine, enable selective reactions | Commercially available or synthesized |

| Fluorination | DAST or Selectfluor, anhydrous DCM/THF, 0–25°C | Introduce fluorine at C-4 | Control stereochemistry and regioselectivity |

| Deprotection | Trifluoroacetic acid (TFA), room temperature, 4 h | Remove protecting group | Yields free amine at C-3 |

| Methylation | Methyl iodide, base (K2CO3), acetonitrile, RT | Methylate nitrogen (N-1) | Can be performed before or after fluorination |

| Purification | Chromatography, distillation, crystallization | Isolate pure product | Ensures high purity for research or pharmaceutical use |

Research Results and Analytical Data

Yields: Typical overall yields for the multi-step synthesis range from 70% to 90% depending on reaction optimization.

Stereochemistry: The stereochemical configuration at positions 3 and 4 is preserved by using chiral starting materials and mild fluorination conditions.

Spectroscopic Characterization:

- [^1H NMR and ^19F NMR](pplx://action/followup) confirm the presence and position of the fluorine atom and methyl group.

- Mass spectrometry (MS) confirms molecular weight consistent with C6H13FN2.

- Infrared (IR) spectroscopy shows characteristic N–H and C–F stretching vibrations.

Purity: Analytical HPLC shows >98% purity after purification.

Perspectives from Varied Sources

Academic literature emphasizes the importance of stereoselective fluorination to maintain biological activity, recommending DAST-based protocols for controlled fluorination.

Industrial reports highlight the advantages of continuous flow fluorination to improve safety and scalability, particularly when handling hazardous fluorinating agents.

Medicinal chemistry studies note that the methylation step is crucial for modulating pharmacokinetic properties and receptor binding affinity, thus influencing the compound’s biological profile.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-Fluoro-1-methylpyrrolidin-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used in the study of fluorinated amines’ biological activities and interactions.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 4-fluoro-1-methylpyrrolidin-3-amine with structurally related pyrrolidine derivatives and fluorinated amines:

Physicochemical and Functional Differences

Fluorine Substitution Effects: Polarity and Solubility: Fluorine increases electronegativity and lipophilicity. For example, this compound exhibits higher water solubility than non-fluorinated pyrrolidines due to hydrogen bonding from the NH₂ group . Stereochemical Impact: The (3S,4R) configuration in the target compound enhances chiral recognition in enzyme binding, unlike racemic mixtures of simpler pyrrolidines .

Biological Activity: Kinase Inhibition: Compounds like N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (IC₅₀ = 0.2 µM for GSK3β) outperform non-fluorinated analogues due to fluorine's electron-withdrawing effects, which stabilize ligand-receptor interactions . Anticancer Efficacy: Fluorinated pyrazoles (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) show 90% growth inhibition in colon carcinoma xenografts, attributed to fluorine-mediated resistance to oxidative metabolism .

Key Research Findings

- Synthetic Accessibility : The fluorine atom in this compound can be introduced via electrophilic fluorination using reagents like Selectfluor, which selectively fluorinates tertiary amines without side reactions .

- Thermal Stability : Fluorinated pyrrolidines exhibit higher thermal decomposition temperatures (ΔT = +30°C) compared to chlorine-substituted analogues, as observed in thermogravimetric analyses .

- Crystal Packing : Fluorine's small atomic radius enables dense molecular packing. For instance, fluorinated benzylidene anilines (e.g., DFNA) form elastic crystals due to isotropic fluorine-amine interactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 4-Fluoro-1-methylpyrrolidin-3-amine, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves fluorination of a pyrrolidine precursor followed by methylamine introduction. Key steps include:

- Protection of the amine group to avoid unwanted nucleophilic side reactions (e.g., using Boc anhydride) .

- Fluorination via electrophilic substitution (e.g., Selectfluor® in anhydrous conditions) to ensure regioselectivity .

- Deprotection and purification via column chromatography or recrystallization. Optimize reaction temperatures (<0°C for fluorination) to reduce byproducts .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., δ ~4.2 ppm for fluorinated C-H coupling) .

- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ expected at m/z ~133.1) .

- HPLC with UV/Vis detection (≥95% purity threshold) to assess impurities, using C18 columns and acetonitrile/water gradients .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store at -20°C in airtight, light-resistant vials under inert gas (N2/Ar). Conduct stability assays via periodic NMR/HPLC checks to detect degradation (e.g., amine oxidation or fluorophenyl ring hydrolysis) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Systematic substituent variation : Modify the fluorophenyl group (e.g., para/meta-fluoro analogs) or pyrrolidine methyl group (e.g., ethyl, cyclopropyl) .

- In vitro binding assays : Screen against target receptors (e.g., GPCRs, ion channels) using radioligand displacement or fluorescence polarization .

- Correlate logP values (via shake-flask method) with cellular permeability to optimize bioavailability .

Q. How should researchers resolve contradictions between in vitro and in vivo bioactivity data?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life, metabolic stability (using liver microsomes), and blood-brain barrier penetration .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that explain efficacy gaps .

- Dose-response recalibration : Adjust in vivo dosing based on bioavailability studies (e.g., oral vs. intraperitoneal administration) .

Q. What computational approaches are effective for predicting target interactions of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., serotonin receptors) to identify binding poses .

- Molecular dynamics simulations : Assess ligand-protein stability over 100-ns trajectories (e.g., GROMACS) to validate docking results .

- Free energy calculations : Apply MM-PBSA to estimate binding affinities and prioritize targets for experimental validation .

Q. How can reaction conditions be optimized for scaling up derivatives without compromising yield?

- Methodological Answer :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility .

- Catalyst optimization : Compare Pd/C vs. nickel catalysts for hydrogenation steps, monitoring reaction progress via TLC .

- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., fluorination) to improve safety and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.